molecular formula C3H5BrO2 B016716 (S)-(-)-2-Bromopropionic acid CAS No. 32644-15-8

(S)-(-)-2-Bromopropionic acid

Cat. No. B016716
CAS RN: 32644-15-8
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-REOHCLBHSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(-)-2-Bromopropionic acid can be achieved through various methods. A notable approach involves the bromination of lactide using zwitterionic hydrobromic acid carriers in ionic liquids, offering excellent selectivity and efficiency for producing 2-Bromopropionic acid (Kehrer et al., 2018). Another method involves acid-catalyzed melt copolyesterification of glycolic and/or lactic acid with 2-bromo-3-hydroxypropionic acid, leading to the synthesis of brominated poly(lactic acid) derivatives (Wright et al., 2016).

Molecular Structure Analysis

Structural analysis and the study of molecular conformations play a crucial role in understanding the reactivity and properties of (S)-(-)-2-Bromopropionic acid. X-ray crystallography and nuclear magnetic resonance (NMR) are commonly employed techniques for such analyses. For instance, the crystal structure analysis of related bromo-substituted compounds provides insights into the molecular geometry and interactions that may influence the behavior of (S)-(-)-2-Bromopropionic acid (Larsen & Marthi, 1997).

Chemical Reactions and Properties

(S)-(-)-2-Bromopropionic acid participates in various chemical reactions, including free radical additions to alkenes, which proceed through the addition of the C-Br bond across the double bond to afford alkylated products in good yields (Nakano et al., 1987). Additionally, its reactivity has been explored in oxidative bromination reactions catalyzed by vanadium complexes, demonstrating its versatility in organic synthesis (Brücher & Hartung, 2011).

Physical Properties Analysis

The physical properties of (S)-(-)-2-Bromopropionic acid, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. These properties can be influenced by the molecular structure and the presence of the bromine atom, which impacts its polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of (S)-(-)-2-Bromopropionic acid, including its acidity, reactivity towards nucleophiles, and participation in esterification reactions, are essential for its application in organic synthesis and polymer chemistry. Its ability to undergo reactions such as esterification under optimized conditions to form derivatives like ethyl 2-bromopropionate highlights its chemical versatility (Zhi-li, 2005).

Scientific Research Applications

  • Protein Thiol Group Protection : Bradbury and Smyth (1973) highlighted its use as an alternative to iodoacetic acid for the protection and determination of protein thiol groups (Bradbury & Smyth, 1973).

  • Electrocatalytic Carboxylation : Yang et al. (2016) utilized silver nanoparticles and 2-bromopropionic acid for the electrocatalytic carboxylation of 1-phenethyl bromide with CO2, achieving a high yield of 2-phenylpropionic acid (Yang, Wu, Wang, & Lu, 2016).

  • Synthesis of Β2-Lactones : Caine (2001) demonstrated the use of lithium 3-bromopropionate for synthesizing Β2-lactones from aldehydes and ketones (Caine, 2001).

  • Oxidative Metabolism Studies : Jones and Walsh (1979) studied the oxidative metabolism of 1-bromopropane in rats, leading to the formation of various mercapturic acids (Jones & Walsh, 1979).

  • Atom Transfer Radical Polymerization : Wang et al. (2005) used 2-bromopropionic acid initiators for atom transfer radical polymerization of methyl methacrylate, observing first-order kinetics and linear molecular weight increase (Wang, Zhu, Zhen-ping, & Zhu, 2005).

  • Synthesis of Chiral Pesticides and Medicines : Shi et al. (2019) reported that chiral 2-bromopropionates are essential raw materials or intermediates in the synthesis of chiral pesticides and medicines with high biological activities (Shi, Zhou, Liu, Mao, Zhang, & Shan, 2019).

  • Gas Chromatographic Quantification : B'hymer and Cheever (2004) developed a gas chromatographic method to quantify 3-bromopropionic acid in human urine, a biomarker for exposure to 1-bromopropane (B'hymer & Cheever, 2004).

  • Formation of Charged Species : Mishra and Rakib-uz-Zaman (1992) found that both anionic and cationic charged species formed in 2-bromopropionic acid during the activation of various brominated compounds (Mishra & Rakib-uz-Zaman, 1992).

  • Free Radical Addition to Alkenes : Nakano, Kayama, and Nagai (1987) discovered that the free radical addition of 2-bromoalkanoic acids to alkenes leads to the production of 4-alkanolides (Nakano, Kayama, & Nagai, 1987).

  • Synthesis of 2-Bromopropionic Acid from Lactide : Kehrer et al. (2018) used zwitterionic hydrobromic acid carriers for efficient synthesis of 2-bromopropionic acid from lactide (Kehrer et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future applications of the compound based on its properties and behavior .

properties

IUPAC Name

(2S)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348997
Record name S-2-Bromopropionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Bromopropionic acid

CAS RN

32644-15-8
Record name (2S)-2-Bromopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32644-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopropionic acid, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-2-Bromopropionic acid
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Record name (S)-(-)-2-Bromopropionic Acid
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Record name 2-BROMOPROPIONIC ACID, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
WLF Armarego, BA Milloy, W Pendergast - Journal of the Chemical …, 1976 - pubs.rsc.org
Chirally pure [2-2H1]glycines were synthesised by the following sequence: O-benzylserine (4)→ 3-benzyloxy-2-bromopropionic acid (5)→ 3-benzyloxy[2-2H1]propionic acid (6)→ 3-…
Number of citations: 48 pubs.rsc.org
Z Tong, PG Board, MW Anders - Chemical research in toxicology, 1998 - ACS Publications
Dichloroacetic acid (DCA) is a common drinking-water contaminant, is hepatocarcinogenic in rats and mice, and is a therapeutic agent used clinically in the management of lactic …
Number of citations: 134 pubs.acs.org
S Xing, JL Gleason - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A novel synthetic route leading to N-glycolyl muramyl dipeptide (MDP), a bacterial glycopeptide of particular interest in studies of nucleotide-binding oligomerization domain-containing …
Number of citations: 18 pubs.rsc.org
HA Bates, A Kaushal, PN Deng, D Sciaky - Biochemistry, 1984 - ACS Publications
Hans Aaron Bates,* Alka Kaushal, Ping-Nan Deng, and Daniela Sciaky abstract: Histopine, an unusual amino acid derivative of histidine isolated from crown gall tumors of sunflowers (…
Number of citations: 13 pubs.acs.org
L Liao, X Sun, Y Zeng, W Luo, Y Yu, B Chen - Polar Biology, 2015 - Springer
Exploration of biological resources from the Arctic and the Antarctic attracts increasing attention worldwide. l-haloacid dehalogenases (l-HADs) are considered to have potential …
Number of citations: 4 link.springer.com
DJ Prescott, JL Rabinowitz - Journal of Biological Chemistry, 1968 - Elsevier
(R)- and (S)-2-deuteriopropionyl coenzyme A of approximately 75% optical purity were prepared by a series of reactions starting from optically pure alanine. With these compounds as …
Number of citations: 58 www.sciencedirect.com
WW Gerhardt, DE Noga, KI Hardcastle… - …, 2006 - ACS Publications
Side-chain-functionalized lactide analogues have been synthesized from commercially available amino acids and polymerized using stannous octoate as a catalyst. The synthetic …
Number of citations: 181 pubs.acs.org
KA Josef, TE D'Ambra, D Rosi, RE Philion - Chirality, 1990 - Wiley Online Library
Two preparations of the enantiomers of 2 are described. The first makes use of the chromatographic separation of the diastereomeric amides 6a and 6b. Standard hydrolysis of these …
Number of citations: 3 onlinelibrary.wiley.com
P BRETON, M MONSIGNY… - International Journal of …, 1990 - Wiley Online Library
An improved way to obtain Ψ[CH 2 O] pseudodipeptide units is proposed, involving an intramolecular Williamson's reaction, with displacement of bromine by an alkoxide, instead of the …
Number of citations: 15 onlinelibrary.wiley.com
PJA in't Veld, PJ Dijkstra… - Die Makromolekulare …, 1990 - Wiley Online Library
Polydepsipeptides with alternating α‐hydroxy acid and α‐amino acid residues were synthesized by ring‐opening polymerization of morpholine‐2,5‐dione derivatives. The …
Number of citations: 61 onlinelibrary.wiley.com

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